molecular formula C₂₃H₂₈F₂N₆O₄S B1144446 (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo CAS No. 1643378-48-6

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo

Cat. No. B1144446
M. Wt: 522.57
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Triazole compounds, including 1,2,4-triazoles, have been extensively studied due to their diverse chemical properties and applications in various fields such as medicinal chemistry and material science. These compounds are known for their robustness and versatility, which allow for a wide range of chemical modifications and applications.

Synthesis Analysis

The synthesis of triazole derivatives often involves cycloaddition reactions, cyclization of N-acyl-S-methylisothioureas with alkylhydrazines, or reactions with carbon disulfide followed by heterocyclization with haloketones, haloesters, and hydrazonoyl halides (Chen et al., 2001).

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to determine the molecular structure of triazole compounds. The analysis shows that these compounds can form strong intermolecular hydrogen bonds and exhibit various framework structures based on the arrangement of hydrogen bonds (Şahin et al., 2014).

Chemical Reactions and Properties

Triazole derivatives undergo a variety of chemical reactions, including 1,3-dipolar cycloadditions, which are crucial for the synthesis of 5-amino-1,2,4-triazoles. These reactions can be catalyzed by different agents, such as ruthenium, to give protected versions of triazole amino acids (Yen et al., 2016).

Physical Properties Analysis

The physical properties of triazole compounds, such as their crystal structures and hydrogen bonding patterns, can significantly influence their chemical behavior and applications. For example, the planar structure of the triazole ring and the orientation of substituents can affect the compound's stability and reactivity (Kălmăn et al., 1984).

Chemical Properties Analysis

The chemical properties of triazole derivatives are influenced by their molecular structure, particularly the presence and position of substituents on the triazole ring. These properties determine the compound's reactivity, potential as a ligand in coordination chemistry, and suitability for various applications in organic synthesis and medicinal chemistry (Ferrini et al., 2015).

Scientific Research Applications

Process-Related Impurities in Ticagrelor

In a study conducted by Kumar et al. (2016), several process-related impurities of ticagrelor, including those structurally related to the queried compound, were identified and characterized using a range of analytical techniques such as HPLC, LC/ESI-MS(n), NMR, and IR. The impurities were isolated from enriched crude samples through column chromatography and preparative HPLC, with their structures confirmed via comprehensive spectral analysis. This research highlights the challenges in pharmaceutical synthesis and the need for robust analytical methods to ensure the purity of the final product (Kumar et al., 2016).

Pharmacokinetics of Ticagrelor

Another study focused on the absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects. The research provided detailed insights into the pharmacokinetic profile of ticagrelor, including its rapid absorption, the formation of major active metabolites, and the pathways for its elimination. Such studies are crucial for understanding the behavior of pharmaceutical compounds within the body and optimizing their dosing and administration (Teng et al., 2010).

properties

CAS RN

1643378-48-6

Product Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(2,3-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-1,2,3-triazo

Molecular Formula

C₂₃H₂₈F₂N₆O₄S

Molecular Weight

522.57

Origin of Product

United States

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